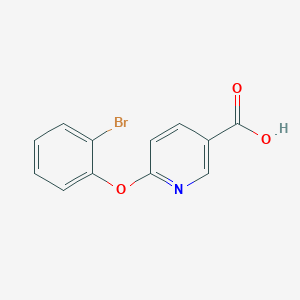

6-(2-Bromophenoxy)pyridine-3-carboxylic acid

Overview

Description

6-(2-Bromophenoxy)pyridine-3-carboxylic acid is a biochemical compound used for proteomics research . It has a molecular weight of 294.1 and a molecular formula of C12H8BrNO3 .

Molecular Structure Analysis

The molecular structure of 6-(2-Bromophenoxy)pyridine-3-carboxylic acid consists of a pyridine ring attached to a bromophenoxy group and a carboxylic acid group . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

6-(2-Bromophenoxy)pyridine-3-carboxylic acid has a predicted boiling point of 417.7° C at 760 mmHg, a predicted density of 1.6 g/cm3, and a predicted refractive index of n20D 1.64 .Scientific Research Applications

- Targeted Inhibitors : Researchers explore its potential as a scaffold for designing kinase inhibitors due to its pyridine ring and carboxylic acid functionality. These inhibitors could be valuable in treating diseases like cancer or inflammatory disorders .

- Anti-Inflammatory Agents : The compound’s bromophenoxy group may contribute to anti-inflammatory properties. Scientists investigate its effects on inflammation pathways and potential therapeutic applications .

- Herbicides : The compound’s unique structure makes it a candidate for developing herbicides. Researchers study its impact on plant growth and weed control .

- Fungicides : Investigations focus on its antifungal properties, aiming to develop environmentally friendly fungicides for crop protection .

- Organic Semiconductors : The pyridine core and bromophenoxy substituent make it interesting for organic electronics. Scientists explore its use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) .

- Photovoltaics : Researchers investigate its potential as a building block for organic solar cells, aiming for improved efficiency and stability .

- Ligand Design : The carboxylic acid group allows for coordination with metal ions. Scientists synthesize metal complexes using this ligand and explore their catalytic or magnetic properties .

- HPLC Column Chemistry : Researchers utilize the compound as a stationary phase in high-performance liquid chromatography (HPLC) columns. Its selectivity and retention properties aid in separating and analyzing complex mixtures .

- Adsorbents : The compound’s aromatic rings and functional groups make it suitable for adsorbing pollutants from water. Scientists investigate its potential as an adsorbent material for removing heavy metals or organic contaminants .

Medicinal Chemistry and Drug Development

Agrochemicals and Crop Protection

Materials Science and Organic Electronics

Coordination Chemistry and Metal Complexes

Analytical Chemistry and Chromatography

Environmental Chemistry and Water Treatment

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

6-(2-bromophenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO3/c13-9-3-1-2-4-10(9)17-11-6-5-8(7-14-11)12(15)16/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGHHUYDKPZUQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=C(C=C2)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Bromophenoxy)pyridine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

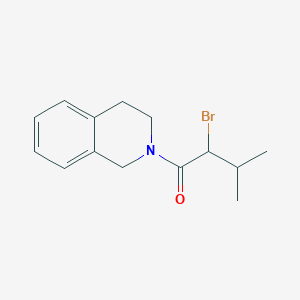

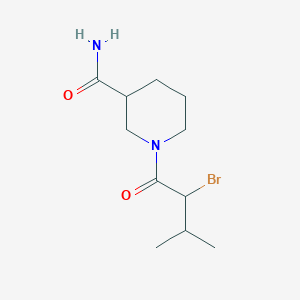

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine](/img/structure/B3199598.png)

![[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine](/img/structure/B3199621.png)

![2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199700.png)

![2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199704.png)

![N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B3199709.png)